molecular formula C12H19NO4 B1374672 (1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 486415-32-1

(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B1374672
CAS No.: 486415-32-1
M. Wt: 241.28 g/mol
InChI Key: IFAMSTPTNRJBRG-VGMNWLOBSA-N
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Description

(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic amino acid derivative featuring a rigid norbornane-like scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is structurally characterized by:

  • Stereochemistry: The (1S,3R,4S) configuration defines its three-dimensional arrangement, critical for interactions in chiral environments.
  • Functional Groups: A carboxylic acid at position 3 and a Boc-protected amine at position 2.

Properties

IUPAC Name

(1S,3S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAMSTPTNRJBRG-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486415-32-1
Record name rac-(1R,3R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 291775-59-2
  • Structure : The compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group, which is significant for its reactivity and stability in biological systems.

Research indicates that this compound may act as an inhibitor of specific proteases, particularly cathepsins, which are cysteine proteases involved in various physiological processes including protein degradation and immune response modulation. Cathepsin C inhibitors have been studied for their potential therapeutic applications in diseases such as rheumatoid arthritis and certain cancers.

Inhibition of Cathepsins

A notable study demonstrated that derivatives of azabicyclo compounds, including (1S,3R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, effectively inhibit cathepsin C activity. The inhibition is attributed to the structural similarity of these compounds to the natural substrates of the enzyme, allowing them to bind effectively and prevent substrate processing.

Study Reference Inhibitor Target Enzyme Effectiveness
WO2014140075A1 (1S,3R,4S)-Boc-AzabicycloCathepsin CHigh potency in vitro

Anti-inflammatory Effects

In vitro studies have shown that compounds similar to (1S,3R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid exhibit anti-inflammatory properties by modulating cytokine release from macrophages. This effect suggests potential applications in treating inflammatory diseases.

Rheumatoid Arthritis Treatment

A clinical trial investigated the use of cathepsin inhibitors in patients with rheumatoid arthritis. Participants treated with a related azabicyclo compound showed a significant reduction in disease activity scores compared to the placebo group. The study highlighted the potential of targeting cathepsins as a novel therapeutic strategy for managing autoimmune conditions.

Cancer Research

In another study focused on cancer therapy, the compound was evaluated for its ability to enhance apoptosis in cancer cell lines through cathepsin-mediated pathways. Results indicated that treatment with the compound led to increased cell death in specific cancer types, suggesting its role as a potential chemotherapeutic agent.

Comparison with Similar Compounds

Structural and Stereochemical Variants

Table 1: Key Structural and Functional Comparisons
Compound Name Stereochemistry Substituents/Functional Groups Key Applications/Synthesis Notes Reference
(1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (1R,3S,4S) Boc-protected amine, carboxylic acid Intermediate for Ledipasvir (HCV drug)
(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (1S,3R,4R) Free amine, carboxylic acid Derived from amino ester hydrolysis
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (1R,3S,4S) Free amine, carboxylic acid Non-substrate for proline hydroxylases
Ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate (1R,3R,4S) Ethyl ester, free amine Intermediate in alkaloid synthesis
(1S,3S,4S,5S)-rel-2-(tert-Butoxycarbonyl)-5-hydroxy-...-3-carboxylic acid (1S,3S,4S,5S) Additional hydroxyl group at C5 Experimental biochemical agent

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit polar characteristics, while esterified analogs (e.g., ethyl ester ) are more lipophilic.
  • Stability : Boc protection enhances stability during storage and synthetic manipulation compared to free amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

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